

Cost-benefit analysis of using (R)-1-Boc-azetidine-2-carboxylate in synthesis

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Compound of Interest

Compound Name: (R)-1-Tert-butyl 2-methyl
azetidine-1,2-dicarboxylate

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A Cost-Benefit Analysis of (R)-1-Boc-azetidine-2-carboxylate in Synthesis

In the landscape of modern drug discovery and peptide synthesis, the choice of building blocks is paramount to the success of a research program. Chiral small rings, in particular, have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to molecules. This guide provides a detailed cost-benefit analysis of (R)-1-Boc-azetidine-2-carboxylate, a valuable but often costly building block, in comparison to its more common alternative, Boc-L-proline. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Executive Summary

(R)-1-Boc-azetidine-2-carboxylate offers distinct advantages in the synthesis of novel therapeutics, primarily through the introduction of a strained four-membered ring that can lead to favorable conformational pre-organization and improved biological activity. However, its significantly higher cost compared to the five-membered ring analogue, Boc-L-proline, necessitates a careful evaluation of its benefits on a case-by-case basis. The decision to employ this reagent should be driven by the specific goals of the synthesis, such as the need for rigidification of a peptide backbone to enhance target binding or the exploration of novel chemical space.

Cost Analysis

A primary consideration in the selection of a synthetic building block is its cost, especially for large-scale synthesis. The following table summarizes the available pricing for (R)-1-Boc-azetidine-2-carboxylate and Boc-L-proline from various suppliers. It is important to note that bulk pricing for (R)-1-Boc-azetidine-2-carboxylate is not readily available from major international suppliers, and the prices listed for larger quantities are from sources that may not be suitable for pharmaceutical-grade materials.

Compound	Supplier	Quantity	Price (USD)	Price per Gram (USD)
(R)-1-Boc-azetidine-2-carboxylate	Sigma-Aldrich	-	Discontinued	-
Aapptec	1 g	\$65.00	\$65.00	
Aapptec	5 g	>\$65.00	>\$13.00	
Toronto Research Chemicals	500 mg	\$123.00	\$246.00	
Toronto Research Chemicals	1 g	\$193.00	\$193.00	
United States Biological	1 g	\$389.00	\$389.00	
Oakwood Chemical	250 mg	\$28.00	\$112.00	
Oakwood Chemical	1 g	\$55.00	\$55.00	
Boc-L-proline	Chem-Impex	5 g	\$20.20	\$4.04
Chem-Impex	25 g	\$30.80	\$1.23	
Chem-Impex	100 g	\$65.00	\$0.65	
Chem-Impex	1 kg	\$528.20	\$0.53	
ChemicalBook (AK Scientific)	1 kg	\$235.00	\$0.24	
Thermo Scientific Chemicals	5 g	\$38.00	\$7.60	
TCI Chemicals	5 g	\$19.00	\$3.80	

TCI Chemicals	25 g	\$55.00	\$2.20
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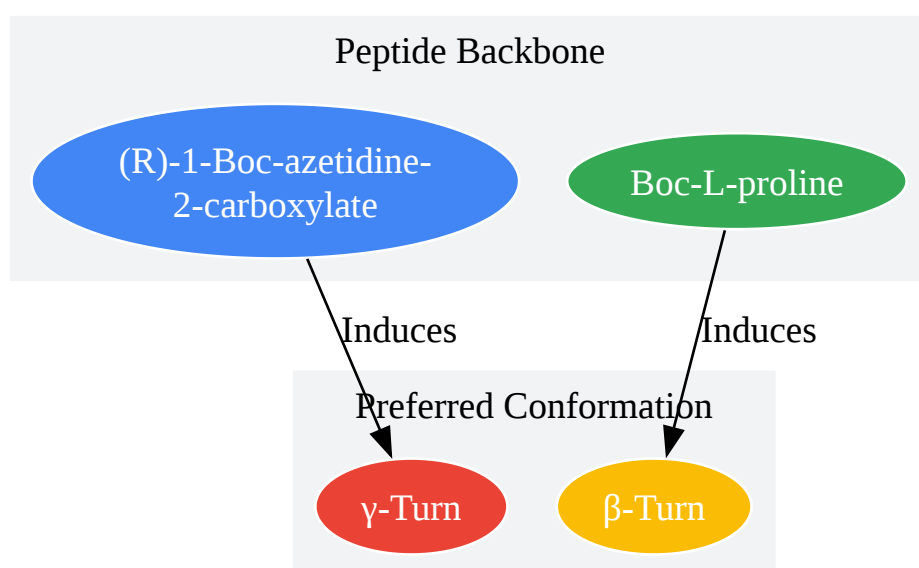
Key takeaway: (R)-1-Boc-azetidine-2-carboxylate is significantly more expensive than Boc-L-proline, with prices per gram ranging from 10 to over 100 times higher, depending on the supplier and quantity. The lack of readily available, reliable bulk pricing for the azetidine derivative suggests that its use in large-scale manufacturing would be a considerable cost driver.

Performance and Application Analysis

The higher cost of (R)-1-Boc-azetidine-2-carboxylate can be justified by its unique impact on the properties of the final molecule. The strained four-membered ring of azetidine imposes a different set of conformational constraints compared to the five-membered ring of proline.

Conformational Effects

Studies have shown that the incorporation of azetidine-2-carboxylic acid into peptides leads to a preference for γ -turn conformations, whereas proline favors the formation of β -turns.^[1] This difference in secondary structure can have a profound impact on the biological activity of a peptide or small molecule by altering its presentation to a biological target.



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Caption: Impact of azetidine and proline on peptide conformation.

Applications in Drug Discovery

The unique structural properties of the azetidine ring have been exploited in the development of several classes of therapeutic agents.

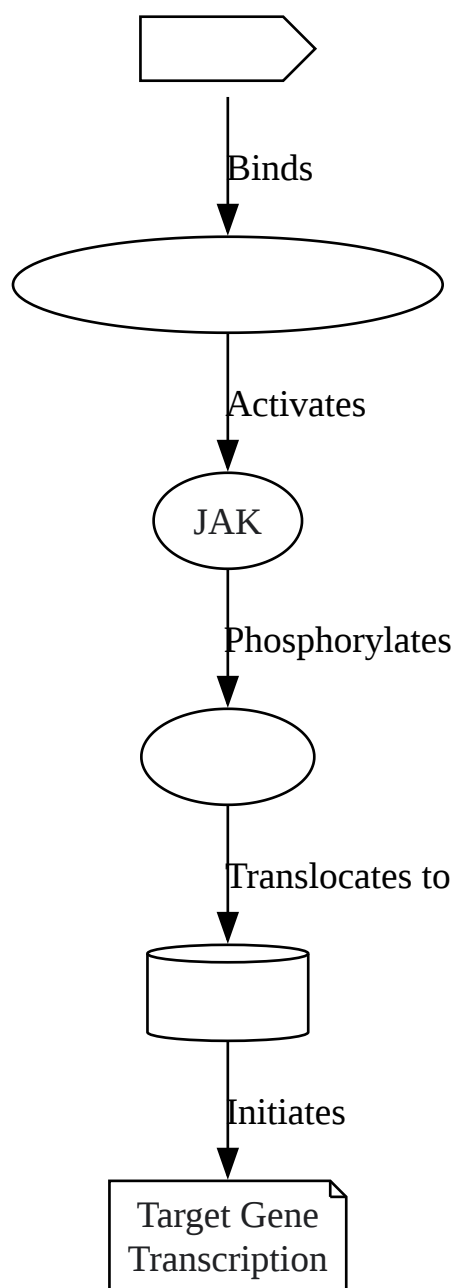
1. **Kinase Inhibitors:** The rigid azetidine scaffold can help to properly orient pharmacophoric groups for optimal binding to the kinase hinge region. While a specific experimental protocol for the use of (R)-1-Boc-azetidine-2-carboxylate in kinase inhibitor synthesis was not found in the search results, the general importance of the azetidine motif is well-documented.
2. **GPCR Antagonists:** Azetidine derivatives have been successfully developed as antagonists for G-protein coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFA2).^{[2][3][4]} In these cases, the azetidine core serves as a rigid scaffold to which substituents can be attached to probe the receptor binding pocket.

Signaling Pathways of Relevance

The therapeutic targets of molecules synthesized using (R)-1-Boc-azetidine-2-carboxylate are often involved in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and apoptosis.^{[5][6][7]} Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers. Kinase inhibitors targeting JAKs are therefore an important class of drugs.



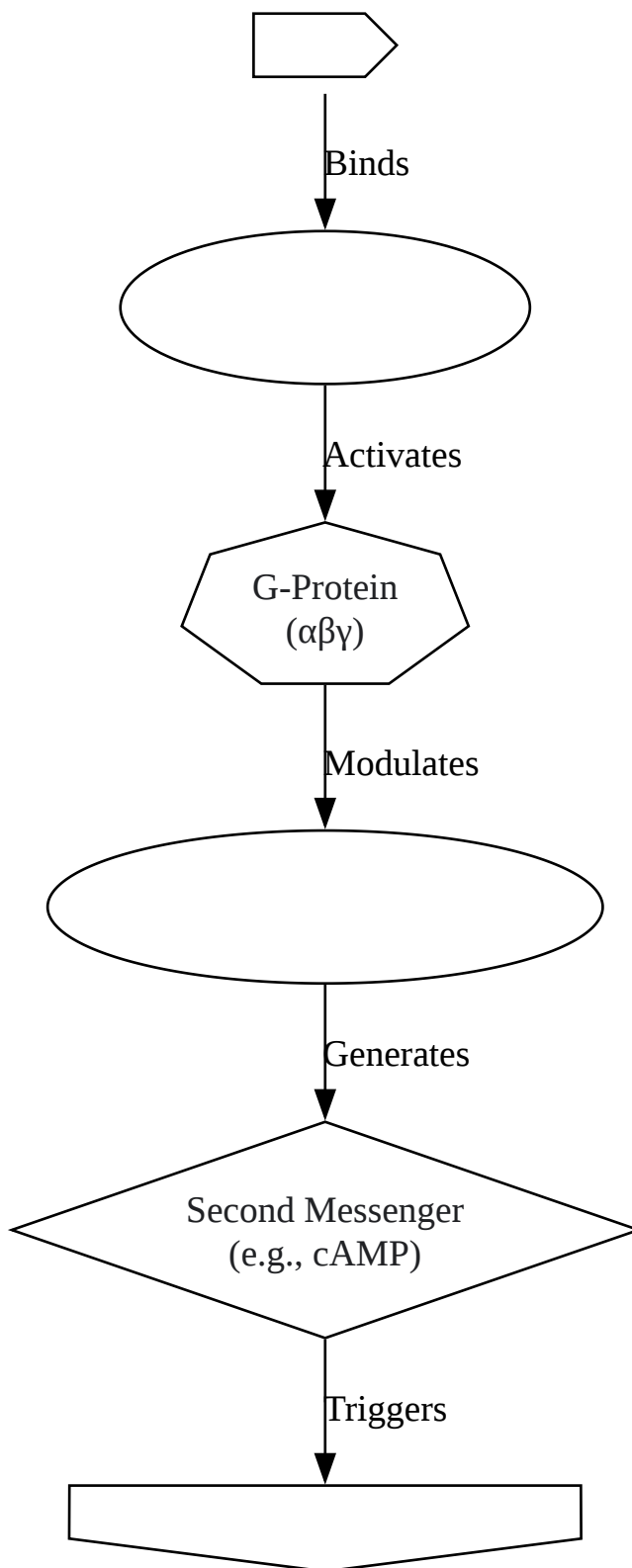
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Caption: Overview of the JAK-STAT signaling cascade.

GPCR Signaling Pathway

G-protein coupled receptors are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them major drug targets.[8][9][10] GPCR

signaling is initiated by the binding of a ligand, which leads to the activation of intracellular G-proteins and downstream effector molecules.



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Caption: Key steps in G-protein coupled receptor signaling.

Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for reproducibility and for evaluating the feasibility of a synthetic route.

Synthesis of (R)-1-Boc-azetidine-2-carboxylate

While multiple synthetic routes exist, a common laboratory-scale preparation involves the protection of the commercially available (S)-azetidine-2-carboxylic acid.

Materials:

- (S)-Azetidine-2-carboxylic acid
- Di-tert-butyl dicarbonate (Boc)₂O
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Hydrochloric acid (HCl), dilute
- Ethyl acetate
- Sodium sulfate (Na₂SO₄), anhydrous
- Saturated sodium chloride (NaCl) solution (brine)

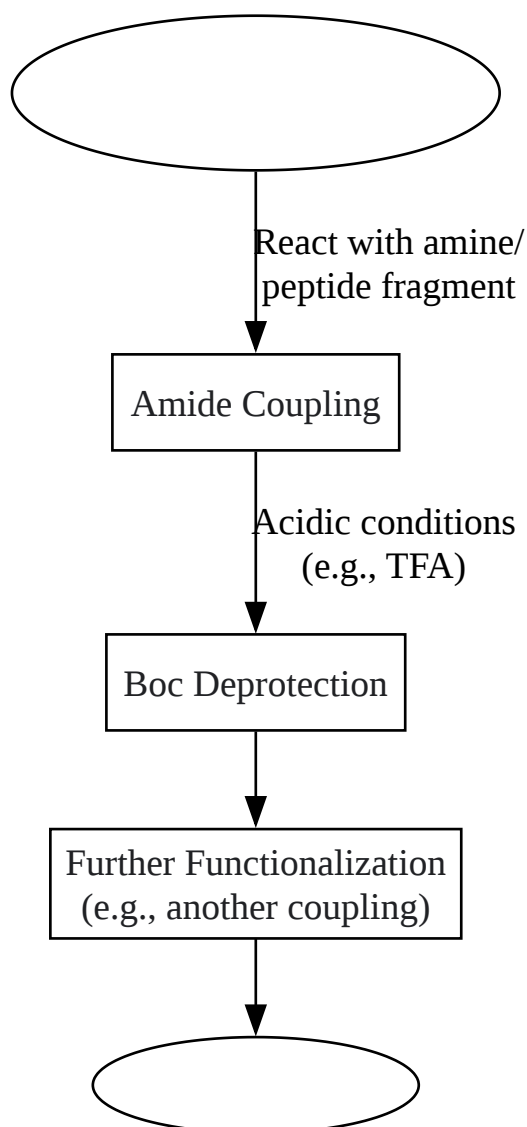
Procedure:

- Dissolve (S)-azetidine-2-carboxylic acid in a mixture of ethanol and water at 0 °C.
- Slowly add a solution of sodium hydroxide.

- Add di-tert-butyl dicarbonate to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Remove the ethanol by rotary evaporation.
- Dilute the remaining aqueous solution with water and adjust the pH to 3 with dilute HCl.
- Extract the product into ethyl acetate (3x).
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Representative Workflow for Application in Synthesis

The following workflow illustrates the general steps for incorporating (R)-1-Boc-azetidine-2-carboxylate into a larger molecule, such as a peptide or a small molecule drug candidate.



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Caption: Typical workflow for using (R)-1-Boc-azetidine-2-carboxylate.

Conclusion and Recommendations

The use of (R)-1-Boc-azetidine-2-carboxylate presents a clear trade-off between cost and performance.

Benefits:

- **Unique Conformational Constraint:** The strained four-membered ring can enforce a γ -turn conformation, which may be beneficial for target binding and can lead to improved potency

and selectivity.

- **Novel Chemical Space:** Incorporation of the azetidine motif provides access to novel chemical structures with potentially improved drug-like properties.
- **Metabolic Stability:** The azetidine ring can be more metabolically stable than other cyclic or acyclic linkers.

Costs:

- **High Price:** The cost of (R)-1-Boc-azetidine-2-carboxylate is substantially higher than that of Boc-L-proline, which can be a significant barrier, especially for large-scale synthesis.
- **Limited Availability:** The lack of multiple, large-scale commercial suppliers may pose a risk to the supply chain for a drug development program.

Recommendations:

- For early-stage drug discovery and lead optimization, where the exploration of novel chemical space and the potential for improved biological activity are paramount, the high cost of (R)-1-Boc-azetidine-2-carboxylate can be justified.
- For later-stage development and manufacturing, a thorough cost analysis and a secure supply chain are essential. If the performance benefits of the azetidine ring are not substantial compared to a cheaper alternative like proline, the latter may be a more practical choice.
- It is recommended to perform a comparative study with both the azetidine-containing compound and its proline-containing analogue early in the drug discovery process to quantitatively assess the benefits of the azetidine ring on the desired biological activity and pharmacokinetic properties. This data will be crucial for making an informed decision about which building block to advance.

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